molecular formula C18H11NO4 B2842757 N-(9-oxo-9H-xanthen-3-yl)furan-2-carboxamide CAS No. 886148-38-5

N-(9-oxo-9H-xanthen-3-yl)furan-2-carboxamide

Cat. No.: B2842757
CAS No.: 886148-38-5
M. Wt: 305.289
InChI Key: RUBJQHRRQZHNAL-UHFFFAOYSA-N
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Description

N-(9-oxo-9H-xanthen-3-yl)furan-2-carboxamide is a synthetic derivative designed for research purposes, integrating two privileged pharmacophores: a xanthone core and a furan-2-carboxamide moiety. The xanthone scaffold (9H-xanthen-9-one) is a heterocyclic compound with a dibenzo-γ-pyrone framework that is well-established in medicinal chemistry as a "privileged structure" due to its wide range of biological activities . This scaffold is known to interact with multiple biological targets, exhibiting properties such as caspase activation, and inhibition of key enzymes like topoisomerases and protein kinases, which are relevant in oncology research . The furan-2-carboxamide group is a versatile building block that has been incorporated into compounds with notable antibiofilm activity. Recent studies on furan-2-carboxamide derivatives have demonstrated their efficacy in inhibiting biofilm formation in pathogens like Pseudomonas aeruginosa by potentially interfering with quorum-sensing systems such as LasR . This suggests that hybrid molecules containing this moiety may offer a valuable tool for researching novel approaches to combat persistent bacterial infections associated with biofilms. The strategic fusion of these two components in a single molecule positions this compound as a compound of significant interest for exploratory research. Its potential applications span the investigation of anticancer mechanisms, given the proven activity of xanthone derivatives, and antimicrobial/antibiofilm strategies, informed by the functionality of the furan carboxamide group . Researchers can utilize this compound to probe new therapeutic pathways and structure-activity relationships. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(9-oxoxanthen-3-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11NO4/c20-17-12-4-1-2-5-14(12)23-16-10-11(7-8-13(16)17)19-18(21)15-6-3-9-22-15/h1-10H,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUBJQHRRQZHNAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(O2)C=C(C=C3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9-oxo-9H-xanthen-3-yl)furan-2-carboxamide typically involves the condensation of a xanthone derivative with a furan-2-carboxylic acid derivative. The reaction is usually carried out under acidic or basic conditions, depending on the specific reagents and catalysts used. Common reagents include acetic anhydride, sulfuric acid, and various organic solvents. The reaction conditions often require controlled temperatures and prolonged reaction times to ensure complete conversion and high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(9-oxo-9H-xanthen-3-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Catalysts like palladium on carbon (Pd/C) and reaction conditions such as elevated temperatures and pressures are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Anti-inflammatory Properties

Research has demonstrated that xanthone derivatives exhibit significant anti-inflammatory effects. For instance, compounds similar to N-(9-oxo-9H-xanthen-3-yl)furan-2-carboxamide have been shown to reduce paw edema in animal models, indicating their potential use in treating inflammatory conditions. A study found that certain xanthone derivatives could decrease inflammation by up to 61% in the carrageenan-induced paw edema model .

Anticancer Activity

Xanthones have garnered attention for their anticancer properties. The structural modifications of xanthone derivatives, including this compound, have been linked to enhanced cytotoxicity against various cancer cell lines. For example, compounds with specific substituents on the xanthone structure showed improved activity against A549 lung cancer cells, with IC50 values indicating potent inhibition of cell growth .

Antimicrobial Effects

The antimicrobial properties of xanthones are well-documented. Studies have reported that derivatives similar to this compound exhibit activity against a range of bacterial and fungal pathogens. This suggests potential applications in developing new antimicrobial agents .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available xanthone precursors. The following table summarizes common synthetic routes:

StepReagents/ConditionsProduct
1Xanthone + furan derivatives in DMF at elevated temperatureIntermediate
2Carboxylic acid activation (e.g., using coupling agents)N-(9-oxo-9H-xanthen-3-yl)furan derivative
3Amide formation (e.g., using amines)This compound

This synthetic pathway highlights the versatility and accessibility of xanthone derivatives for further modifications.

Anti-inflammatory Evaluation

In a study evaluating various xanthone derivatives for their anti-inflammatory properties, this compound was tested alongside other compounds. Results indicated that it significantly reduced mechanical hyperalgesia and inflammation markers in treated subjects compared to control groups .

Anticancer Mechanisms

A detailed investigation into the anticancer mechanisms of xanthone derivatives revealed that this compound induced apoptosis in cancer cell lines through the activation of caspase pathways and inhibition of NF-kB signaling . This case study underscores the compound's potential as a lead candidate for cancer therapy.

Mechanism of Action

The mechanism of action of N-(9-oxo-9H-xanthen-3-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, its antioxidant activity may involve scavenging free radicals and reducing oxidative stress, while its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting key enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

  • Synthesis Efficiency : N-(4-bromophenyl)furan-2-carboxamide achieved a 94% yield via amidation, highlighting the efficiency of this method for furan-2-carboxamide derivatives. Electron-donating substituents on boronic acids improved yields in cross-coupling reactions .
  • Substituent Effects : The xanthene and anthracene cores introduce distinct electronic environments. For example, the 9-oxo group in xanthene derivatives may enhance hydrogen-bonding interactions, while anthracene’s dioxo system increases electron deficiency .
  • Functional Group Impact : Hydroxyethyl () and thiourea () modifications improve solubility and bioactivity, respectively, suggesting avenues for optimizing the target compound’s properties.

Biological Activity

N-(9-oxo-9H-xanthen-3-yl)furan-2-carboxamide is a compound that has garnered attention in recent years for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.

1. Overview of Biological Activity

The compound exhibits several notable biological activities, including:

  • Antimicrobial Properties : Demonstrated effectiveness against various pathogens.
  • Antioxidant Activity : Capable of scavenging free radicals and reducing oxidative stress.
  • Anti-inflammatory Effects : Shows potential in modulating inflammatory pathways.

The biological effects of this compound are attributed to its interaction with specific molecular targets. The compound may:

  • Bind to enzymes or receptors, modulating their activity.
  • Inhibit key enzymes involved in inflammatory processes.
  • Disrupt bacterial cell membranes, contributing to its antimicrobial effects.

3. Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other xanthone derivatives and furan-based compounds.

Compound TypeExampleBiological Activity
Xanthone Derivative XanthoneAntioxidant, antimicrobial
Furan-based Compound Furan-2-carboxamideAntimicrobial, anti-inflammatory
Related Xanthone Derivative 9H-xanthen-9-oneAnticancer, anti-inflammatory

The combination of xanthone and furan moieties in this compound contributes to its unique biological profile not found in other similar compounds .

4.1 Antiproliferative Activity

Research has demonstrated that derivatives of N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide exhibit significant antiproliferative activity against various cancer cell lines. For instance:

  • A study evaluated the activity against breast cancer cell lines (MDA-MB-231, T-47D) and neuroblastoma cell line (SK-N-MC) using the MTT assay.
    CompoundIC50 (µM)Cell Line
    4-methoxy-N-(9-oxo-9H-xanthen-4-y)benzenesulfonamide (5i)15.0MDA-MB-231
    Etoposide (positive control)42.8MDA-MB-231

This indicates that certain derivatives can be more effective than established chemotherapeutics .

4.2 Antimicrobial Studies

Another study highlighted the antimicrobial activity of N-(9-oxo-9H-xanthen-3-y)furan derivatives against common pathogens. The results showed a concentration-dependent inhibition of bacterial growth, suggesting potential applications in treating infections .

5. Conclusion

N-(9-oxo-9H-xanthen-3-y)furan-2-carboxamide represents a promising compound with diverse biological activities, particularly in antimicrobial and anticancer applications. Its unique structure allows for interaction with multiple biological targets, making it a candidate for further research and development in therapeutic contexts.

Q & A

Q. What synthetic methodologies are commonly employed for N-(9-oxo-9H-xanthen-3-yl)furan-2-carboxamide, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, starting with the formation of the xanthene core followed by coupling with furan-2-carboxamide. Key steps include:

  • Acylation : Reacting 9-oxo-9H-xanthen-3-amine with furan-2-carbonyl chloride under reflux in aprotic solvents (e.g., THF or DCM) with a base like triethylamine to neutralize HCl .
  • Purification : Recrystallization from chloroform/methanol mixtures improves purity .
  • Optimization : Reaction time (18–24 hours), temperature (80–120°C), and stoichiometric ratios are critical for maximizing yield (60–75%) .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what structural features do they confirm?

  • 1H/13C NMR : Confirms the presence of the xanthene aromatic protons (δ 6.8–8.2 ppm), furan ring protons (δ 7.2–7.5 ppm), and carboxamide carbonyl (δ ~165 ppm) .
  • IR Spectroscopy : Identifies the carboxamide C=O stretch (~1670 cm⁻¹) and xanthene ketone (C=O at ~1720 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 348.11) .

Q. What preliminary biological assays are recommended to assess the compound’s therapeutic potential?

  • Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays to determine IC₅₀ values .
  • Enzyme Inhibition : Test inhibitory activity against kinases or proteases via fluorometric or colorimetric assays .
  • Receptor Binding : Radioligand displacement assays to evaluate affinity for targets like GPCRs or nuclear receptors .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

  • Molecular Descriptors : Calculate logP (lipophilicity), polar surface area, and H-bond donors/acceptors using tools like SwissADME to predict absorption and blood-brain barrier penetration .
  • Docking Studies : Use AutoDock Vina or Schrödinger to simulate binding to target proteins (e.g., EGFR or COX-2), identifying critical interactions (e.g., hydrogen bonds with active-site residues) .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to prioritize derivatives with prolonged binding .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Replicate Experiments : Use standardized protocols (e.g., identical cell lines, serum concentrations) to minimize variability .
  • Purity Verification : Reanalyze batches via HPLC (>98% purity) to exclude impurities as confounding factors .
  • Orthogonal Assays : Confirm cytotoxic effects using both ATP-based viability assays and apoptosis markers (e.g., Annexin V) .

Q. How can SHELX software enhance structural determination of this compound?

  • Single-Crystal XRD : Use SHELXT for initial structure solution and SHELXL for refinement, particularly for handling twinned crystals or high-resolution data (<1.0 Å) .
  • Disorder Modeling : SHELXL’s PART instructions resolve disordered solvent molecules or side-chain conformers .
  • Validation : Check CIF files with PLATON to identify missed symmetry or overfitting .

Q. What modifications to the xanthene core could improve bioactivity and selectivity?

  • Electron-Withdrawing Groups : Introduce -NO₂ or -CF₃ at the xanthene C4 position to enhance electrophilicity and target binding .
  • Steric Hindrance : Add bulky substituents (e.g., tert-butyl) to the furan ring to reduce off-target interactions .
  • Hybrid Derivatives : Conjugate with thiazole or chromone moieties to exploit dual-target mechanisms .

Q. What advanced techniques optimize large-scale synthesis while maintaining purity?

  • Flow Chemistry : Use continuous-flow reactors to improve heat/mass transfer and reduce side reactions (e.g., dimerization) .
  • Catalysis : Employ Pd/C or enzyme-mediated catalysis for selective amide bond formation .
  • In-Line Analytics : Integrate FTIR or Raman spectroscopy for real-time monitoring of reaction progress .

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